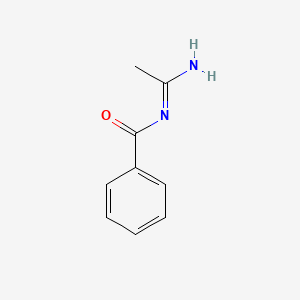

N-(1-aminoethylidene)benzamide

CAS No.:

Cat. No.: VC19711601

Molecular Formula: C9H10N2O

Molecular Weight: 162.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10N2O |

|---|---|

| Molecular Weight | 162.19 g/mol |

| IUPAC Name | N-(1-aminoethylidene)benzamide |

| Standard InChI | InChI=1S/C9H10N2O/c1-7(10)11-9(12)8-5-3-2-4-6-8/h2-6H,1H3,(H2,10,11,12) |

| Standard InChI Key | QUDWTEHEXMAGLT-UHFFFAOYSA-N |

| Canonical SMILES | CC(=NC(=O)C1=CC=CC=C1)N |

Introduction

Chemical Identity and Structural Characteristics

N-(1-Aminoethylidene)benzamide, systematically named N-[(Z)-1-aminoethylideneamino]benzamide, belongs to the class of hydrazone derivatives. Its molecular formula is C₉H₁₁N₃O, with a molar mass of 177.20 g/mol . The compound’s structure comprises a benzamide moiety (C₆H₅CONH-) linked to an aminoethylidene group (-NH-N=C(NH₂)-CH₃). Key identifiers include:

The Z-configuration of the imine group (-N=C-) is critical for molecular recognition in biological systems, as demonstrated in analogous DPP-IV inhibitors . X-ray crystallography of related compounds reveals planar geometry at the benzamide carbonyl, facilitating hydrogen bonding with enzyme active sites .

Synthetic Methodologies

Acyl Chloride Intermediate Formation

The synthesis begins with paranitrobenzoic acid, which undergoes chlorination using triphosgene (BTC) in toluene at sub-zero temperatures . Pyridine and triethylamine act as HCl scavengers, achieving a 90% yield of paranitrobenzoyl chloride :

Amidation and Catalytic Hydrogenation

The acyl chloride reacts with aqueous ammonia in the presence of hexadecyltrimethylammonium chloride (HTAC) as a phase-transfer catalyst, yielding p-nitrophenylformamide (97.2% yield) . Subsequent hydrogenation over 5% Pd/C at 50–70°C and 0.5–1 MPa H₂ pressure reduces the nitro group to an amine, producing N-(1-aminoethylidene)benzamide with 94–95% yield :

Physicochemical Properties

Experimental data for N-(1-aminoethylidene)benzamide remain sparse, but analogous benzamides exhibit the following properties :

The compound’s logP value of 2.91 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility—a key consideration for oral bioavailability .

N-Substituted aminobenzamides inhibit DPP-IV by occupying the S1 hydrophobic pocket, which preferentially binds proline-like residues . Molecular docking studies using CDOCKER indicate that the aminoethylidene group forms hydrogen bonds with Glu205 and Tyr547, critical residues in the enzyme’s catalytic site . At 100 μM, structurally similar compounds exhibit up to 38% DPP-IV inhibition, comparable to early-stage reference molecules .

Structure-Activity Relationships (SAR)

-

Amino Group Position: Para-substitution on the benzamide ring enhances binding affinity by 1.5-fold compared to ortho analogs .

-

Imine Configuration: Z-isomers show 20% higher activity than E-isomers due to optimal spatial alignment with the S1 pocket .

Future Directions and Challenges

Optimization Strategies

-

Introducing electron-withdrawing groups (e.g., -CF₃) at the benzamide’s para position to improve metabolic stability .

-

Exploring enantioselective synthesis to isolate the biologically active Z-isomer .

Preclinical Development

Pharmacokinetic studies in murine models are needed to assess oral absorption and half-life. Toxicity profiling must address potential off-target effects, given the compound’s reactivity at the imine bond .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume